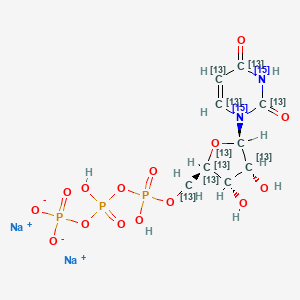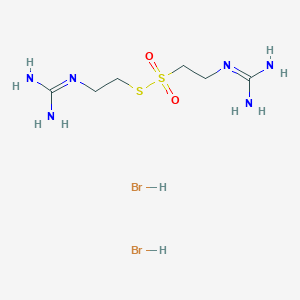
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide
Vue d'ensemble
Description
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide is a water-soluble, sulfhydryl active agent. It is primarily used in research settings and is known for its reactivity with sulfhydryl groups. The compound has the molecular formula C₆H₁₈Br₂N₆O₂S₂ and a molecular weight of 430.18 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide typically involves the reaction of guanidine derivatives with ethanethiosulfonate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with sulfhydryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Applications De Recherche Scientifique
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent for modifying sulfhydryl groups in proteins and other biomolecules.
Biology: The compound is employed in studies involving enzyme activity and protein structure due to its ability to react with cysteine residues.
Medicine: It is used in the development of diagnostic assays and therapeutic agents targeting sulfhydryl-containing biomolecules.
Industry: The compound finds applications in the synthesis of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide involves its reactivity with sulfhydryl groups. The compound forms covalent bonds with thiol groups in proteins and other biomolecules, leading to the modification of their structure and function. This reactivity is utilized in various biochemical assays and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iminothiolane: Another sulfhydryl-reactive compound used in protein modification.
N-Ethylmaleimide: A reagent that reacts with thiol groups to form stable thioether bonds.
Iodoacetamide: Commonly used for alkylation of cysteine residues in proteins.
Uniqueness
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide is unique due to its dual guanidino groups, which enhance its reactivity and specificity towards sulfhydryl groups. This makes it particularly useful in applications requiring precise modification of biomolecules .
Propriétés
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6O2S2.2BrH/c7-5(8)11-1-3-15-16(13,14)4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKJKAIRNTQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN=C(N)N)N=C(N)N.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Br2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


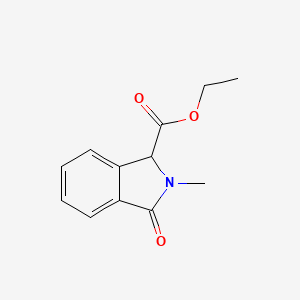

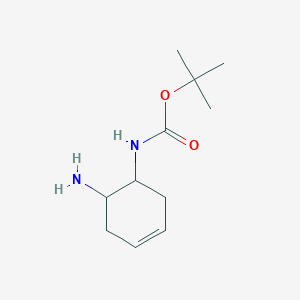
![[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B8192520.png)
![tert-butyl N-[(1R,6R)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192525.png)
![tert-butyl N-[(1R,6S)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192529.png)
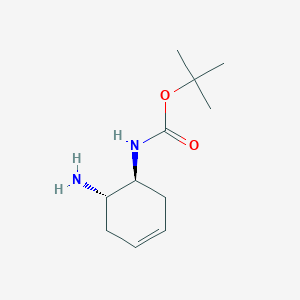
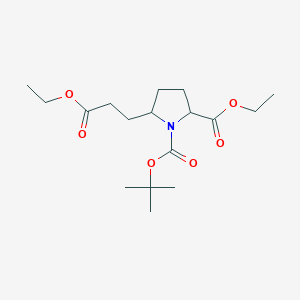
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride](/img/structure/B8192545.png)
![Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8192558.png)
![cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+)](/img/structure/B8192565.png)
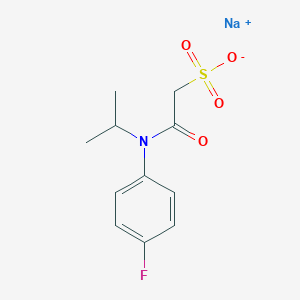
![(11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8192614.png)
